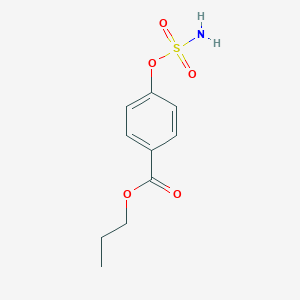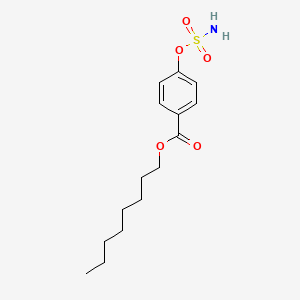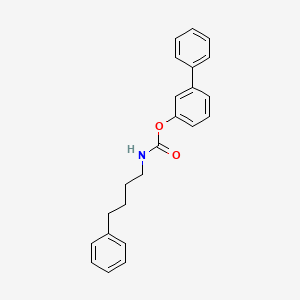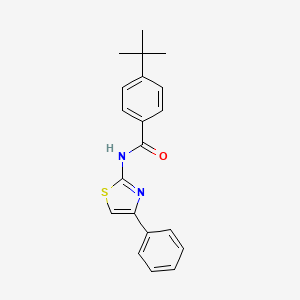
4-Phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the hydrogenation of a precursor compound, followed by cyclization and functionalization . The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions and cycloaddition reactions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(1-phenylpropan-2-yl)piperidin-4-one
- 1-(4-fluorobenzyl)piperidin-4-yl
- 1-(3,4-dichlorobenzyl)piperidin-4-yl
Uniqueness
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol is unique due to its specific structural features, such as the presence of a phenyl group at both the 1- and 4-positions of the piperidine ring. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C20H25NO/c1-17(16-18-8-4-2-5-9-18)21-14-12-20(22,13-15-21)19-10-6-3-7-11-19/h2-11,17,22H,12-16H2,1H3 |
InChI Key |
DBTIAPBSTRWDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


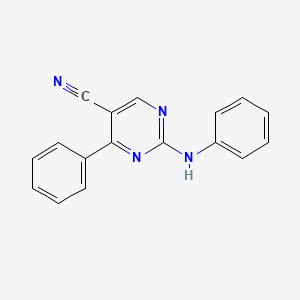


![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)




